3-(4-chlorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-(4-chlorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimido[2,1-f]purine core, substituted with chlorobenzyl, methyl, and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under specific conditions, such as heating with a suitable catalyst.
Substitution Reactions: The chlorobenzyl, methyl, and phenoxyphenyl groups are introduced through substitution reactions. These reactions often require the use of reagents like alkyl halides, aryl halides, and appropriate bases or acids to facilitate the substitution.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial production may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, bases, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in the development of new materials with unique properties.
Biology: The compound has shown promise in biological studies, particularly in the investigation of its effects on cellular processes and its potential as a biochemical probe.
Medicine: Research has indicated potential therapeutic applications, including its use as a lead compound in drug discovery for targeting specific diseases.
Industry: The compound’s unique structure and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in cellular signaling pathways, ultimately affecting various biological processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities, including anticancer and antimicrobial properties.
4-aminopyrrolo[2,3-d]pyrimidine Derivatives: These compounds have shown potential as antitubercular agents and possess structural similarities to the compound .
Uniqueness
What sets 3-(4-chlorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione apart is its unique combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H24ClN5O3 |
---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H24ClN5O3/c1-31-25-24(26(35)34(28(31)36)18-19-8-10-20(29)11-9-19)33-17-5-16-32(27(33)30-25)21-12-14-23(15-13-21)37-22-6-3-2-4-7-22/h2-4,6-15H,5,16-18H2,1H3 |
InChI Key |
XSBBWRQJLYFEAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCCN(C4=N2)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
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